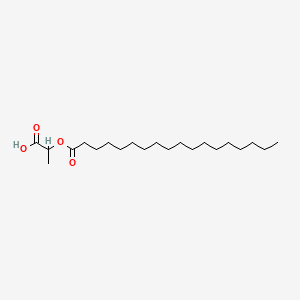

Stearoyllactic acid

Description

Properties

IUPAC Name |

2-octadecanoyloxypropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H40O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(22)25-19(2)21(23)24/h19H,3-18H2,1-2H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMGGUIASDZZMHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301315659 | |

| Record name | Stearoyllactic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301315659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4253-64-9 | |

| Record name | Stearoyllactic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4253-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stearoyllactic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301315659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-carboxyethyl stearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.021 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Stearoyllactic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033372 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Stearoyl-Lactic Acid: Mechanism and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of stearoyl-lactic acid and its corresponding salts, sodium stearoyl lactylate (SSL) and calcium stearoyl lactylate (CSL). It delves into the core synthesis mechanisms, kinetic parameters, and detailed experimental protocols, presenting quantitative data in a structured format for ease of comparison and implementation in research and development settings.

Introduction

Stearoyl-lactic acid and its salt derivatives are widely utilized as emulsifiers and stabilizing agents in the food, pharmaceutical, and cosmetic industries. Their synthesis, primarily through the esterification of stearic acid and lactic acid, is a process of significant commercial and research interest. Understanding the underlying reaction mechanisms and kinetics is crucial for optimizing production, controlling product quality, and developing novel applications. This guide aims to provide an in-depth technical resource for professionals engaged in the study and application of these compounds.

Synthesis Mechanism

The fundamental reaction for the synthesis of stearoyl-lactic acid is the esterification of stearic acid with lactic acid. This is a reversible condensation reaction that can be catalyzed by acids or enzymes. The resulting stearoyl-lactylates are then typically neutralized with a base to form their respective salts, most commonly sodium stearoyl lactylate (SSL) or calcium stearoyl lactylate (CSL).[1][2][3][4]

There are two primary manufacturing pathways for the production of stearoyl lactylates, which differ in the sequence of the esterification and neutralization steps:

-

Process A: Esterification Followed by Neutralization: In this process, stearic acid and lactic acid are first reacted to form stearoyl-lactic acid. This intermediate is then neutralized with a base (e.g., sodium hydroxide or calcium hydroxide) to produce the final salt form.[1][2] This method is noted by the U.S. Food and Drug Administration (FDA).[1]

-

Process B: Neutralization Followed by Esterification: Alternatively, lactic acid can first be neutralized with a base, followed by the esterification reaction with stearic acid.[1][2] This sequence is described by the European Food Safety Authority (EFSA).[1]

The reaction is endothermic and reversible, meaning that an increase in temperature generally favors the forward reaction, though excessively high temperatures can lead to undesirable side reactions and product discoloration.[5]

Catalysis

The esterification reaction can be carried out with or without a catalyst. However, the use of a catalyst significantly increases the reaction rate.

-

Acid Catalysis: Traditional synthesis often employs acid catalysts.

-

Enzymatic Catalysis: Lipases, such as those from Rhizomucor miehei and porcine pancreas, have been successfully used to catalyze the esterification of stearic acid and lactic acid.[6][7] Enzymatic catalysis offers the advantages of milder reaction conditions and higher specificity.

-

Solid-Phase Catalysis: A patent has described the use of a solid-phase composite catalyst, which can simplify catalyst recovery and product purification.[8]

The choice of catalyst can influence the reaction kinetics and the final product composition.

Reaction Kinetics

The kinetics of stearoyl-lactic acid synthesis are influenced by several factors, including temperature, reactant molar ratio, catalyst concentration, and reaction time.

A study on the production of Sodium Stearoyl Lactylate (SSL) investigated the reaction kinetics and determined the reaction rate constants at various temperatures. The reaction was found to be first order, with the rate increasing with temperature.[9] The synthesis is generally considered an endothermic reversible reaction.[5]

Key Kinetic Parameters

The following table summarizes key kinetic and process parameters for the synthesis of stearoyl-lactylates as reported in the literature.

| Parameter | Value | Compound | Catalyst | Reference |

| Optimal Temperature | 105 °C | SSL | Not specified | [5] |

| 110 °C | CSL | Not specified | [10] | |

| 180 °C | SSL | Not specified | [9] | |

| Optimal Reaction Time | 5 hours | SSL | Not specified | [5] |

| 2 hours | CSL | Not specified | [10] | |

| 5 hours | SSL | Not specified | [9] | |

| Optimal Molar Ratio (Lactic Acid:Stearic Acid) | 2.0:1 | SSL | Not specified | [5] |

| 1.8:1 | CSL | Not specified | [10] | |

| 2.6:1:1 (Lactic Acid:Stearic Acid:NaOH) | SSL | Not specified | [9] | |

| Optimal Catalyst Concentration | 1.5% (of stearic acid) | SSL | Not specified | [5] |

| 1.0% | CSL | Not specified | [10] |

Experimental Protocols

This section provides a general methodology for the synthesis of stearoyl-lactic acid and its subsequent neutralization, based on protocols described in the literature.

Materials

-

Stearic Acid (food grade)

-

Lactic Acid (food grade)

-

Sodium Hydroxide (for SSL) or Calcium Hydroxide (for CSL)

-

Catalyst (if applicable)

-

Organic Solvent (e.g., methanol, for neutralization)[11]

Synthesis of Stearoyl-Lactic Acid (Esterification)

-

Reactant Charging: In a suitable reaction vessel equipped with a stirrer and a heating system, charge the desired molar ratio of stearic acid and lactic acid.

-

Catalyst Addition: If a catalyst is used, add it to the reaction mixture.

-

Heating and Reaction: Heat the mixture to the desired reaction temperature (e.g., 105-180 °C) with continuous stirring. The reaction is typically carried out for a period of 2 to 5 hours.[5][9][10]

-

Monitoring Reaction Progress: The progress of the esterification can be monitored by periodically taking samples and determining the acid value and/or ester value.[5][11] The reaction is considered complete when these values stabilize.

-

Water Removal: As esterification is a condensation reaction, water is produced as a byproduct. Continuous removal of water can drive the equilibrium towards the product side.

Neutralization to Form Stearoyl Lactylate Salts

-

Dissolution: Dissolve the synthesized stearoyl-lactic acid in a suitable solvent, such as methanol.[11]

-

Base Addition: Slowly add a calculated amount of the neutralizing base (e.g., an alcoholic solution of sodium hydroxide) to the mixture with stirring. The endpoint of the neutralization can be determined using an indicator like phenolphthalein.[11]

-

Heating: The mixture may be gently heated (e.g., to 60 °C) to ensure complete reaction.[11]

-

Solvent Removal: Remove the solvent under reduced pressure.

-

Purification and Drying: The resulting product can be washed with warm water to remove any excess alkali and then dried to obtain the final stearoyl lactylate salt.[11]

Visualizations

Synthesis Pathway

Caption: General synthesis pathway for stearoyl lactylate salts.

Experimental Workflow

Caption: A typical experimental workflow for the synthesis of stearoyl lactylates.

Conclusion

This technical guide has provided a detailed overview of the synthesis mechanism and kinetics of stearoyl-lactic acid and its salts. By understanding the core chemical transformations, the influence of various reaction parameters, and the practical aspects of the experimental setup, researchers and professionals in drug development and other relevant fields can better control and optimize the synthesis of these important compounds. The provided data and protocols serve as a valuable resource for both laboratory-scale synthesis and the development of larger-scale production processes. Further research into novel catalytic systems and process intensification can continue to enhance the efficiency and sustainability of stearoyl-lactylate production.

References

- 1. How is SSL sodium stearoyl lactylate emulsifier E481 made? - BAKECHEM INTERNATIONAL LIMITED. [bakechem.com]

- 2. SODIUM STEAROYL-2-LACTYLATE - Ataman Kimya [atamanchemicals.com]

- 3. Sodium stearoyl lactylate - Wikipedia [en.wikipedia.org]

- 4. Calcium stearoyl-2-lactylate - Wikipedia [en.wikipedia.org]

- 5. maxwellsci.com [maxwellsci.com]

- 6. Preparation of stearoyl lactic acid ester catalyzed by lipases from Rhizomucor miehei and porcine pancreas optimization using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 8. Preparation method of fatty acyl lactic acid or salt thereof - Eureka | Patsnap [eureka.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. issstindian.org [issstindian.org]

A Comprehensive Technical Guide to the Chemical and Physical Properties of Stearoyl-Lactic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core chemical and physical properties of stearoyl-lactic acid and its commercially prevalent salt forms, Sodium Stearoyl Lactylate (SSL) and Calcium Stearoyl Lactylate (CSL). This document consolidates key quantitative data, details experimental methodologies for property determination, and visualizes relevant workflows to support research and development activities.

Chemical Identity and Structure

Stearoyl-lactic acid is a lipophilic compound synthesized through the esterification of stearic acid and lactic acid. In commercial applications, it is most commonly available as its sodium and calcium salts, which enhance its emulsifying properties.

Stearoyl-Lactic Acid

-

IUPAC Name: 2-(2-octadecanoyloxypropanoyloxy)propanoic acid[1]

-

Molecular Formula: C₂₄H₄₄O₆[1]

-

Molecular Weight: 428.6 g/mol [1]

Sodium Stearoyl Lactylate (SSL)

-

IUPAC Name: sodium 2-(2-octadecanoyloxypropanoyloxy)propanoate[2]

-

Molecular Formula: C₂₄H₄₃NaO₆[2]

-

Molecular Weight: 450.6 g/mol [3]

-

CAS Number: 25383-99-7[4]

Calcium Stearoyl Lactylate (CSL)

-

IUPAC Name: calcium bis(2-{[2-(octadecanoyloxy)propanoyl]oxy}propanoate)[5]

-

Molecular Formula: C₄₈H₈₆CaO₁₂

-

Molecular Weight: 895.27 g/mol

-

CAS Number: 5793-94-2[5]

Physical and Chemical Properties

The physical and chemical characteristics of stearoyl-lactic acid and its salts are pivotal to their functionality, particularly as emulsifiers and stabilizers in various formulations.

Summary of Physical Properties

| Property | Stearoyl-Lactic Acid | Sodium Stearoyl Lactylate (SSL) | Calcium Stearoyl Lactylate (CSL) |

| Appearance | - | White to off-white free-flowing powder[6] | Cream-colored powder[5] |

| Melting Point | - | 45-55 °C[6] | 45 °C[5] |

| Solubility | - | Insoluble in water; soluble in ethanol[4] | Sparingly soluble in water[5] |

| HLB Value | - | - | 5.1[5] |

Summary of Chemical Properties

| Property | Stearoyl-Lactic Acid | Sodium Stearoyl Lactylate (SSL) | Calcium Stearoyl Lactylate (CSL) |

| Acid Value (mg KOH/g) | - | 70-90[6] | - |

| Ester Value (mg KOH/g) | - | 120-145[6] | - |

| pKa | Not available in search results. The pKa of lactic acid is 3.86.[7] | - | - |

Experimental Protocols

This section details the methodologies for the synthesis of stearoyl-lactic acid and its salts, as well as the analytical procedures for their characterization and quantification.

Synthesis of Stearoyl-Lactic Acid and its Salts

Stearoyl-lactic acid is synthesized via the direct esterification of stearic acid and lactic acid. The resulting acid can then be neutralized to form its corresponding salts.

Materials:

-

Stearic Acid

-

Lactic Acid

-

Catalyst (e.g., solid-phase composite catalyst)

-

Sodium Hydroxide (for SSL) or Calcium Hydroxide (for CSL)

-

Methanol (for purification)

Procedure for Stearoyl-Lactic Acid Synthesis:

-

A mixture of stearic acid and lactic acid is heated in a reaction vessel.[8]

-

A catalyst is added to the mixture to facilitate the esterification reaction.[9]

-

The reaction is carried out at an elevated temperature (e.g., 105-200°C) under reduced pressure for a specified duration (e.g., 2-5 hours).[8][9]

-

During the reaction, water is continuously removed to drive the equilibrium towards ester formation.

-

After the reaction is complete, the crude stearoyl-lactic acid is purified.

Procedure for Neutralization to Form SSL or CSL:

-

The synthesized stearoyl-lactic acid is dissolved in a suitable solvent like methanol.[10]

-

A calculated amount of sodium hydroxide (for SSL) or calcium hydroxide (for CSL) solution is slowly added to neutralize the acid.[9][10]

-

The mixture is heated to ensure complete reaction and then cooled.

-

The solvent is removed under reduced pressure, and the resulting salt is washed and dried.[10]

Determination of Acid Value

The acid value is a measure of the free fatty acids present and is expressed as the milligrams of potassium hydroxide (KOH) required to neutralize one gram of the substance.

Materials:

-

Sample (Stearoyl-Lactic Acid or its salt)

-

Neutralized Ethanol

-

Phenolphthalein indicator solution

-

Standardized Potassium Hydroxide (KOH) solution (0.1 N)

Procedure (based on AOCS Method Te 1a-64): [11]

-

Accurately weigh a known amount of the sample into a conical flask.

-

Dissolve the sample in neutralized ethanol.

-

Add a few drops of phenolphthalein indicator.

-

Titrate the solution with a standardized KOH solution until a persistent faint pink color is observed.[12]

-

The acid value is calculated using the following formula: Acid Value = (V × N × 56.1) / W Where:

-

V = Volume of KOH solution used (mL)

-

N = Normality of the KOH solution

-

W = Weight of the sample (g)

-

56.1 = Molecular weight of KOH

-

Determination of Ester Value

The ester value is the number of milligrams of KOH required to saponify the esters in one gram of the substance. It is calculated as the difference between the saponification value and the acid value.

-

Determine the Acid Value as described in section 3.2.

-

Determine the Saponification Value: a. Accurately weigh a known amount of the sample into a flask. b. Add a known excess of alcoholic KOH solution. c. Heat the mixture under reflux to saponify the esters. d. Titrate the excess KOH with a standardized hydrochloric acid (HCl) solution using phenolphthalein as an indicator. e. Perform a blank titration without the sample.

-

Calculate the Saponification Value.

-

Calculate the Ester Value using the formula: Ester Value = Saponification Value - Acid Value

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is used for the separation and quantification of the components in commercial stearoyl lactylate products.

Instrumentation:

-

HPLC system with a UV or Diode Array Detector (DAD)

-

C18 analytical column

General Procedure:

-

Sample Preparation: The sample is dissolved in a suitable solvent. For complex matrices, a saponification step followed by derivatization (e.g., with 2-nitrophenyl hydrazine) may be necessary to analyze the lactic acid content.[15][16]

-

Chromatographic Conditions:

-

Quantification: The concentration of each component is determined by comparing its peak area to that of a known standard.

Gas Chromatography (GC) Analysis

GC with a Flame Ionization Detector (FID) is another powerful technique for analyzing the composition of stearoyl lactylates.

Instrumentation:

-

Gas chromatograph equipped with an FID

-

Capillary column (e.g., DB-1)

General Procedure: [15]

-

Sample Preparation: The sample may require derivatization, such as hydrolysis followed by silylation, to make the components volatile for GC analysis.[15]

-

Chromatographic Conditions:

-

Quantification: The amount of each component is determined by its peak area relative to an internal standard.[17]

Visualizations

The following diagrams illustrate key processes related to stearoyl-lactic acid.

Synthesis Workflow of Stearoyl-Lactic Acid and its Salts

Caption: Workflow for the synthesis of stearoyl-lactic acid and its subsequent neutralization to form SSL or CSL.

Analytical Workflow for HPLC/GC Analysis

Caption: General workflow for the analysis of stearoyl lactylates using HPLC or GC techniques.

References

- 1. Stearoyl lactylate | C24H44O6 | CID 22038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sodium Stearoyl Lactylate | C24H43NaO6 | CID 23671849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. SODIUM STEAROYL-2-LACTYLATE - Ataman Kimya [atamanchemicals.com]

- 4. fao.org [fao.org]

- 5. Calcium stearoyl-2-lactylate - Wikipedia [en.wikipedia.org]

- 6. spellfoods.com [spellfoods.com]

- 7. researchgate.net [researchgate.net]

- 8. maxwellsci.com [maxwellsci.com]

- 9. Preparation method of fatty acyl lactic acid or salt thereof - Eureka | Patsnap [eureka.patsnap.com]

- 10. issstindian.org [issstindian.org]

- 11. library.aocs.org [library.aocs.org]

- 12. dairyknowledge.in [dairyknowledge.in]

- 13. uspbpep.com [uspbpep.com]

- 14. Determination of Acid value, Saponification value and Ester value | PPTX [slideshare.net]

- 15. High-performance liquid chromatography and gas chromatography to set the analysis method of stearoyl lactylate, a food emulsifier - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Determination of sodium stearoyl lactylates in foods using HPLC after derivatization with 2-nitrophenyl hydrazine [jstage.jst.go.jp]

- 17. Development of a quantitative GC-FID method for the determination of stearoyl-lactylates (E481/482) in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Stearoyl-Lactic Acid and its Salts as Anionic Surfactants in Pharmaceutical Sciences

Abstract: Stearoyl-lactic acid and its neutralized salts, primarily Sodium Stearoyl Lactylate (SSL) and Calcium Stearoyl Lactylate (CSL), are highly effective and versatile anionic surfactants derived from natural, renewable resources.[1][2] Possessing an amphiphilic structure, these compounds are valued for their excellent emulsifying, stabilizing, and conditioning properties.[3] This technical guide provides an in-depth analysis of their function as anionic surfactants, detailing their synthesis, physicochemical properties, and mechanism of action. It further explores their applications in pharmaceutical formulations and drug delivery systems, presents quantitative data in a structured format, and outlines key experimental protocols for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique functionalities of these excipients.

Introduction

Stearoyl-lactic acid is the esterification product of stearic acid and lactic acid.[4] In commercial applications, it is typically used in its salt form, such as Sodium Stearoyl-2-Lactylate (SSL) or Calcium Stearoyl-2-Lactylate (CSL), to enhance its solubility and functionality in aqueous systems.[1][5] These salts are classified as anionic surfactants because they dissociate in solution to yield a negatively charged surface-active anion, which comprises the stearoyl lactylate moiety.[6][7] The molecule's structure features a lipophilic (hydrophobic) tail derived from stearic acid and a hydrophilic head composed of the lactate group and the carboxylate salt.[8][9] This amphiphilic nature enables them to reduce surface and interfacial tension, making them highly effective emulsifiers for oil-in-water emulsions.[9][10][11] SSL and CSL are FDA-approved, non-toxic, and biodegradable, making them valuable excipients in pharmaceutical, cosmetic, and food formulations.[1][5][12]

Synthesis and Manufacturing

The commercial production of stearoyl lactylates involves a multi-step chemical process, primarily through the esterification of stearic acid with lactic acid, followed by partial neutralization.[1][4][13]

The general synthesis pathway for Sodium Stearoyl Lactylate (SSL) is outlined below. Stearic acid, a long-chain fatty acid, is reacted with lactic acid.[9] This esterification reaction forms stearoyl lactylic acid.[4] The resulting product is then neutralized with a sodium base, such as sodium hydroxide, to produce the final sodium salt (SSL).[2][9]

Physicochemical Properties as an Anionic Surfactant

Mechanism of Action

As anionic surfactants, stearoyl lactylates function by adsorbing at the interface between immiscible phases, such as oil and water, to reduce interfacial tension.[10] The hydrophobic stearic acid tail orients itself into the non-polar (oil) phase, while the hydrophilic carboxylate head group remains in the polar (water) phase. This arrangement creates a stable interfacial film that prevents the coalescence of oil droplets, thereby stabilizing the emulsion.[9][11]

Above a specific concentration known as the Critical Micelle Concentration (CMC), surfactant molecules in the bulk solution aggregate to form micelles.[14] These spherical structures have a hydrophobic core and a hydrophilic shell, allowing them to encapsulate and solubilize poorly water-soluble drugs, which can enhance their bioavailability.[15]

Key Surfactant Parameters

The effectiveness of a surfactant is quantified by several parameters, including the Hydrophilic-Lipophilic Balance (HLB), Critical Micelle Concentration (CMC), and other physical properties.

3.2.1 Hydrophilic-Lipophilic Balance (HLB)

The HLB value indicates the balance between the hydrophilic and lipophilic portions of the surfactant molecule. A higher HLB value corresponds to a more hydrophilic surfactant, generally suitable for oil-in-water emulsions.

| Surfactant | HLB Value | Reference(s) |

| Sodium Stearoyl Lactylate (SSL) | 10 - 12 | [1][16] |

| Calcium Stearoyl Lactylate (CSL) | 5.1 | [5][7][17] |

3.2.2 Critical Micelle Concentration (CMC)

The CMC is the concentration at which surfactant monomers begin to form micelles in solution.[14] It is a key indicator of surfactant efficiency; a lower CMC indicates that less surfactant is needed to saturate interfaces and form micelles.

| Surfactant | CMC (in water at 25°C) | Reference(s) |

| Sodium Stearoyl Lactylate (SSL) | 0.05 wt% | [18] |

3.2.3 Other Physicochemical Properties

| Property | Sodium Stearoyl Lactylate (SSL) | Calcium Stearoyl Lactylate (CSL) | Reference(s) |

| Appearance | Cream-colored powder or brittle solid | Cream-colored powder | [1][5] |

| Solubility | Dispersible in warm water; soluble in ethanol and hot oils/fats | Slightly soluble in hot water | [1][5][7] |

| pH (2% aqueous suspension) | Not specified | ~4.7 | [5][7] |

| Ionic Nature | Anionic | Anionic | [6][7] |

Applications in Research and Drug Development

The unique properties of stearoyl lactylates make them valuable in various pharmaceutical applications.

-

Emulsification and Formulation: SSL, with its high HLB value, is an excellent emulsifier for creating stable oil-in-water (o/w) emulsions, which are common in creams, lotions, and other topical formulations.[1][3][19] It enhances the texture, spreadability, and stability of these products.[3]

-

Stabilization of Suspensions: In pharmaceutical suspensions, anionic surfactants help wet hydrophobic drug particles, allowing for their uniform dispersion within a liquid vehicle.[10] This prevents particle aggregation and settling, ensuring consistent dosing.

-

Drug Delivery: The formation of micelles by SSL can be exploited for drug delivery.[15] Poorly water-soluble active pharmaceutical ingredients (APIs) can be encapsulated within the hydrophobic core of the micelles, increasing their solubility and potentially their bioavailability.[15] This is a critical strategy for the formulation of various oral and parenteral drug products.

-

Enhanced Absorption: In topical and transdermal systems, surfactants can act as penetration enhancers by interacting with the lipids in the stratum corneum, thereby improving the absorption of active ingredients through the skin.[3][19]

Experimental Protocols

Determination of Critical Micelle Concentration (CMC) via Tensiometry

This protocol describes the determination of the CMC of an anionic surfactant like SSL by measuring the surface tension of its aqueous solutions at varying concentrations.

Principle: The surface tension of a liquid decreases with the addition of a surfactant up to the CMC.[14] Beyond the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles in the bulk solution rather than accumulating at the air-water interface.[14]

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of the surfactant (e.g., 1 wt% SSL) in deionized water.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to cover a wide concentration range both below and above the expected CMC.

-

Surface Tension Measurement: Measure the surface tension of each dilution at a constant temperature (e.g., 25°C) using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method). Allow each solution to equilibrate before measurement.[20]

-

Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

CMC Determination: The CMC is identified as the concentration at the point of inflection in the resulting curve, where the slope changes abruptly.[20]

Synthesis of Sodium Stearoyl Lactylate (Laboratory Scale)

This protocol provides a general method for the synthesis of SSL, adapted from described industrial processes.[2][21]

Materials: Stearic acid, L-lactic acid, sodium hydroxide, and a suitable solvent like methanol.

Methodology:

-

Esterification: React stearic acid with lactic acid (e.g., a molar ratio of 1:2) at an elevated temperature (e.g., 105°C) for several hours (e.g., 5 hours) under reduced pressure.[2][21] A catalyst may be used.[21] The reaction progress can be monitored by measuring the acid value.[21][22]

-

Purification: The resulting stearoyl lactylate product is dissolved in an alcohol, such as methanol.

-

Neutralization: A calculated amount of alcoholic sodium hydroxide is slowly added to the solution until the phenolphthalein indicator endpoint is reached, neutralizing the acidic product to form the sodium salt.[2]

-

Isolation: The solvent (methanol) is removed under reduced pressure to yield the final SSL product.[2]

Quantification of Anionic Surfactants by Two-Phase Titration

This is a standard method for determining the concentration of anionic surfactants.

Principle: An anionic surfactant in an aqueous solution is titrated with a standard solution of a cationic surfactant (e.g., Hyamine® 1622 or Cetylpyridinium chloride).[23] The titration is performed in a two-phase system (e.g., water and chloroform) with a mixed indicator (e.g., methylene blue). The anionic surfactant forms a complex with the indicator, which is soluble in the chloroform layer, coloring it blue. At the endpoint, the cationic titrant forms a complex with the indicator, causing the color to transfer from the chloroform to the aqueous layer.

Methodology:

-

Sample Preparation: Dissolve a known quantity of the sample containing the anionic surfactant in a buffered aqueous solution.

-

System Setup: Add chloroform and the mixed indicator solution to the sample in a suitable vessel (e.g., a stoppered flask).

-

Titration: Titrate the mixture with a standardized cationic surfactant solution, shaking vigorously after each addition to allow for phase equilibration.

-

Endpoint Detection: The endpoint is reached when the blue color of the indicator transfers completely from the chloroform layer to the aqueous layer.

-

Calculation: The concentration of the anionic surfactant is calculated based on the volume of titrant used.

Conclusion

Stearoyl-lactic acid and its salts, particularly SSL and CSL, are multifunctional anionic surfactants with a well-established safety profile and broad utility. Their amphiphilic nature, characterized by quantifiable parameters like HLB and CMC, allows them to effectively reduce interfacial tension, stabilize emulsions, and solubilize hydrophobic compounds. These properties make them invaluable excipients in the development of a wide range of pharmaceutical products, from topical creams and lotions to advanced drug delivery systems. A thorough understanding of their physicochemical properties and the experimental methods for their characterization is essential for formulators to harness their full potential in creating stable, effective, and high-quality pharmaceutical dosage forms.

References

- 1. Sodium stearoyl lactylate - Wikipedia [en.wikipedia.org]

- 2. issstindian.org [issstindian.org]

- 3. SODIUM STEAROYL LACTYLATE - Ataman Kimya [atamanchemicals.com]

- 4. Sodium Stearoyl Lactylate (E481)-Emulsifier [cnchemsino.com]

- 5. Calcium stearoyl-2-lactylate - Wikipedia [en.wikipedia.org]

- 6. CALCIUM STEAROYL LACTYLATE - Ataman Kimya [atamanchemicals.com]

- 7. Take you to be aquainted with calcium stearoyl lactylate (CSL) - Knowledge - Zhengzhou Yizeli Industrial Co.,Ltd [yizeliadditive.com]

- 8. researchgate.net [researchgate.net]

- 9. Sodium Stearoyl Lactylate - Descrizione [tiiips.com]

- 10. Surfactants Used in Pharmaceutical Suspensions - Pharmapproach.com [pharmapproach.com]

- 11. sancolo.com [sancolo.com]

- 12. What is Sodium Stearoyl Lactylate? Characteristics, Uses and Safety [cnchemsino.com]

- 13. puracy.com [puracy.com]

- 14. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 15. A recent overview of surfactant–drug interactions and their importance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. SODIUM STEAROYL-2-LACTYLATE - Ataman Kimya [atamanchemicals.com]

- 17. HLB Calculator - Materials [hlbcalc.com]

- 18. Physicochemical characterization of sodium stearoyl lactylate (SSL), polyoxyethylene sorbitan monolaurate (Tween 20) and κ-carrageenan - PMC [pmc.ncbi.nlm.nih.gov]

- 19. specialchem.com [specialchem.com]

- 20. researchgate.net [researchgate.net]

- 21. maxwellsci.com [maxwellsci.com]

- 22. researchgate.net [researchgate.net]

- 23. xylemanalytics.com [xylemanalytics.com]

Biocompatibility and Toxicity Profile of Stearoyl-Lactic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stearoyl-lactic acid and its salt forms, primarily sodium stearoyl lactylate (SSL) and calcium stearoyl lactylate (CSL), are widely utilized as emulsifiers in the food, cosmetic, and pharmaceutical industries.[1][2] This extensive use necessitates a thorough understanding of their biocompatibility and toxicity profiles. This technical guide provides an in-depth review of the existing toxicological data on stearoyl-lactic acid, presenting quantitative data in structured tables, detailing experimental methodologies for key toxicity assessments, and visualizing a key signaling pathway implicated in its biological activity. The available evidence strongly supports the biocompatibility of stearoyl-lactic acid at levels relevant to its current applications, with its metabolic breakdown into endogenous compounds, stearic acid and lactic acid, being a key factor in its safety profile.[3]

Toxicological Data Summary

The toxicological assessment of stearoyl-lactic acid and its salts has been comprehensive, encompassing acute, short-term, and long-term studies. The key quantitative findings from these studies are summarized below.

Table 1: Acute and Subchronic Oral Toxicity Data

| Test Substance | Species | Route | Parameter | Value | Reference |

| Sodium Stearoyl Lactylate (SSL) | Rat | Oral | LD50 | > 25,000 mg/kg bw | [1] |

| Stearoyl Lactylate Acid | Rat | Oral | LD50 | > 20,000 mg/kg bw | [4] |

| Calcium Stearoyl Lactylate (CSL) | Rat | Oral | NOAEL (98-day) | 5% in diet | [5] |

| Sodium Stearoyl Lactylate (SSL) | Rat | Oral | NOAEL (102-day) | 5% in diet | [5] |

LD50: Lethal Dose, 50%. The dose required to kill 50% of the test population. NOAEL: No-Observed-Adverse-Effect Level. The highest dose at which there was no statistically or biologically significant increase in the frequency or severity of adverse effects.

Table 2: Long-Term Toxicity and Acceptable Daily Intake

| Test Substance | Species | Duration | Parameter | Value | Reference |

| Sodium Stearoyl Lactylate (SSL) | Rat | 1 year | NOAEL (male) | 2214 mg/kg bw/day | [6] |

| Sodium Stearoyl Lactylate (SSL) | Rat | 1 year | NOAEL (female) | 2641 mg/kg bw/day | [6] |

| Calcium Stearoyl Lactylate (CSL) | Dog | 2 years | NOAEL | 7.5% in diet | [7] |

| Stearoyl Lactylates (SSL & CSL) | Human | - | ADI | 0-22 mg/kg bw | [8] |

ADI: Acceptable Daily Intake. An estimate of the amount of a substance in food or drinking water that can be consumed daily over a lifetime without presenting an appreciable risk to health.

Metabolism and Genotoxicity

In vitro studies using lipase have demonstrated that stearoyl lactylates are readily hydrolyzed into stearic acid and lactic acid.[7] Subsequent metabolic studies in rats confirmed that the lactate moiety is metabolized normally, with a significant portion being excreted as CO2.[4][7]

Genotoxicity studies have been conducted on calcium stearoyl lactylate, and it was found to be non-genotoxic in the Ames test, both with and without metabolic activation.[5] Neither SSL nor CSL, nor their breakdown products, raise concerns for genotoxicity.[9]

Experimental Methodologies

The following sections detail the generalized protocols for key toxicological assessments relevant to stearoyl-lactic acid, based on established guidelines.

In Vitro Cytotoxicity Assay (Neutral Red Uptake)

This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.

-

Cell Culture: Normal Human Keratinocytes (NHK) are cultured to 50-80% confluence.

-

Cell Seeding: Cells are seeded into 96-well plates and incubated to allow for attachment and growth to approximately 70% confluency.

-

Test Substance Preparation: The test chemical is dissolved in a suitable solvent (e.g., assay medium, DMSO, ethanol) to create a stock solution, which is then serially diluted to the desired concentrations.[10]

-

Exposure: The culture medium is replaced with the test substance dilutions, along with positive (e.g., Sodium Lauryl Sulfate) and vehicle controls. Plates are incubated for a defined period (e.g., 24 hours).[10]

-

Neutral Red Staining: The treatment medium is removed, and cells are incubated with a medium containing Neutral Red.

-

Dye Extraction: The Neutral Red-containing medium is removed, and the incorporated dye is extracted from the cells using a destain solution.

-

Quantification: The absorbance of the extracted dye is measured using a spectrophotometer. Cell viability is calculated as a percentage relative to the vehicle control.[10]

In Vivo Acute Oral Toxicity Study (OECD 423)

This method determines the acute oral toxicity of a substance.

-

Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.[8]

-

Housing and Acclimatization: Animals are housed in appropriate conditions and acclimatized to the laboratory environment for at least 5 days.[8]

-

Fasting: Animals are fasted for at least 16 hours prior to dosing.[8]

-

Dosing: A single dose of the test substance is administered by oral gavage. A starting dose of 2000 mg/kg body weight is often used.[8]

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[8]

-

Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.[8]

Skin Sensitization (Guinea Pig Maximization Test - OECD 406)

This test assesses the potential of a substance to cause skin sensitization.

-

Animal Selection: Young, healthy albino guinea pigs are used.

-

Induction Phase:

-

Intradermal Injections: The test substance is injected intradermally, both with and without Freund's Complete Adjuvant (FCA), into a shaved area of the back.

-

Topical Application: One week later, the test substance is applied topically to the same area, which may be pre-treated with an irritant to enhance absorption.

-

-

Challenge Phase: Two weeks after the induction, a non-irritating concentration of the test substance is applied topically to a naive, shaved area of the flank on both test and control animals.

-

Evaluation: The challenge sites are observed for signs of erythema and edema at 24 and 48 hours after patch removal. The incidence and severity of the skin reactions in the test group are compared to the control group.[11]

Signaling Pathways

While stearoyl-lactic acid itself has not been extensively studied for its effects on specific signaling pathways, its metabolic component, stearic acid, has been shown to induce an inflammatory response.

Stearic Acid-Induced Inflammatory Signaling

Stearic acid can activate a pro-inflammatory cascade in chondrocytes through a novel pathway involving lactate and Hypoxia-Inducible Factor 1-alpha (HIF1α).[7] This pathway is independent of the canonical TLR4 pathway, although both can be stimulated by stearic acid.[7]

Caption: Stearic acid-induced lactate-HIF1α inflammatory pathway.

Conclusion

The comprehensive toxicological data available for stearoyl-lactic acid and its salts, SSL and CSL, indicate a high degree of biocompatibility. The substances exhibit low acute toxicity and have well-established no-observed-adverse-effect levels from subchronic and chronic studies. Their ready metabolism into endogenous compounds, stearic acid and lactic acid, is a key factor contributing to their safety. While stearic acid has been shown to activate a pro-inflammatory signaling pathway in vitro, the relevance of this finding at typical exposure levels from stearoyl-lactic acid consumption warrants further investigation. Overall, stearoyl-lactic acid is considered safe for its intended uses in the food and pharmaceutical industries.

References

- 1. A one-year oral toxicity study of sodium stearoyl lactylate (SSL) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Application of a new approach methodology (NAM)-based strategy for genotoxicity assessment of data-poor compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stearic acid induces proinflammatory cytokine production partly through activation of lactate-HIF1α pathway in chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ecetoc.org [ecetoc.org]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. Stearic acid induces proinflammatory cytokine production partly through activation of lactate-HIF1α pathway in chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. researchgate.net [researchgate.net]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

An In-depth Technical Guide to the Thermal and pH Stability of Stearoyl-Lactic Acid and its Salts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal and pH stability of stearoyl-lactic acid and its common salts, sodium stearoyl lactylate (SSL) and calcium stearoyl lactylate (CSL). These compounds are widely utilized as emulsifiers and stabilizing agents in the food and pharmaceutical industries. A thorough understanding of their stability under various processing and storage conditions is critical for formulation development, quality control, and ensuring product efficacy and shelf-life.

Thermal Stability

The thermal stability of stearoyl-lactic acid and its salts is a crucial parameter, influencing their application in processes involving heat, such as baking, pasteurization, and sterilization. The primary techniques used to evaluate thermal stability are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is employed to determine the temperatures of phase transitions, such as melting and crystallization. This data is vital for understanding the physical state of the material at different temperatures.

Table 1: Thermal Properties of Sodium Stearoyl Lactylate (SSL) and Calcium Stearoyl Lactylate (CSL) Determined by DSC

| Parameter | Sodium Stearoyl Lactylate (SSL) | Calcium Stearoyl Lactylate (CSL) |

| Melting Transition Temperature (°C) | 54.6[1] | 45 - 60[2] |

| Recrystallization Temperature (°C) | 40.5[1] | Not available |

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information about its decomposition profile. This is critical for determining the maximum processing temperature a substance can withstand before significant degradation occurs.

Table 2: Thermal Decomposition Data for Stearoyl Lactylates

| Material | Onset Decomposition Temp. (°C) | Temperature of Max. Weight Loss (°C) | Percentage Weight Loss |

| Sodium Stearoyl Lactylate (SSL) | Data not available | Data not available | Data not available |

| Calcium Stearoyl Lactylate (CSL) | ~250 | ~396 (for rubber component often in formulations) | Data not available |

Note: Specific TGA data for pure SSL and CSL is limited in the public domain. The provided data for CSL is inferred from studies on related materials and should be considered indicative.

pH Stability

The stability of stearoyl-lactic acid and its salts across a range of pH values is crucial for their application in aqueous formulations, where the pH can significantly influence the rate of hydrolysis of the ester linkage.

The hydrolysis of stearoyl-lactic acid can be catalyzed by both acids and bases. Under acidic conditions, the ester is protonated, making it more susceptible to nucleophilic attack by water. In alkaline conditions, the hydroxide ion directly attacks the carbonyl carbon of the ester, leading to saponification. This process is generally irreversible as the resulting carboxylate is deprotonated and thus unreactive towards the alcohol.

Table 3: pH of Aqueous Dispersions of Stearoyl Lactylates

| Material | Concentration | pH |

| Calcium Stearoyl Lactylate (CSL) | 2% aqueous suspension | ~4.7[3] |

| Sodium Stearoyl Lactylate (SSL) | Not available | Not available |

Experimental Protocols

The following are detailed methodologies for conducting thermal and pH stability studies on stearoyl-lactic acid and its salts, based on standard analytical techniques.

Thermal Stability Analysis

Objective: To determine the melting and crystallization temperatures of the sample.

Apparatus: A calibrated Differential Scanning Calorimeter.

Procedure:

-

Accurately weigh 5-10 mg of the sample into a standard aluminum DSC pan.

-

Seal the pan hermetically to prevent any loss of volatiles.

-

Place the sealed pan in the DSC sample cell. An empty sealed pan is used as a reference.

-

Heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature above its expected melting point (e.g., 100 °C) under a nitrogen purge (50 mL/min).

-

Hold the sample at this temperature for a few minutes to ensure complete melting and to erase any previous thermal history.

-

Cool the sample at a controlled rate (e.g., 10 °C/min) back to ambient temperature to observe crystallization.

-

A second heating scan is often performed under the same conditions as the first to observe the thermal behavior of the sample after controlled cooling.

-

Analyze the resulting thermogram to determine the onset and peak temperatures of melting and crystallization events.

Objective: To determine the thermal decomposition profile of the sample.

Apparatus: A calibrated Thermogravimetric Analyzer.

Procedure:

-

Accurately weigh 5-10 mg of the sample into a TGA pan (e.g., alumina or platinum).

-

Place the pan in the TGA furnace.

-

Heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to a high temperature (e.g., 600 °C) under a controlled atmosphere (e.g., nitrogen or air at a flow rate of 50 mL/min).

-

Record the mass of the sample as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the percentage of mass loss at different temperature ranges. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.

pH Stability Analysis

Objective: To quantify the degradation of stearoyl-lactic acid over time at different pH values.

Apparatus: A High-Performance Liquid Chromatograph equipped with a UV or Evaporative Light Scattering Detector (ELSD).

Procedure:

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions covering the desired pH range (e.g., pH 2, 4, 7, 9, and 12).

-

Sample Preparation: Accurately weigh a known amount of stearoyl-lactic acid or its salt and dissolve it in a suitable solvent (e.g., methanol or ethanol). Prepare stock solutions of a known concentration.

-

Stability Study Setup:

-

For each pH value, add a small aliquot of the stock solution to a known volume of the corresponding buffer solution to achieve a final desired concentration.

-

Incubate these solutions in a constant temperature bath (e.g., 37 °C or 50 °C).

-

-

Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each solution.

-

Sample Analysis:

-

Immediately quench the reaction if necessary (e.g., by neutralizing the pH or cooling on ice).

-

Analyze the samples by HPLC to separate and quantify the remaining stearoyl-lactic acid and its degradation products (stearic acid and lactic acid).

-

HPLC Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with a small amount of acid, e.g., 0.1% formic acid, to improve peak shape).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: UV at a low wavelength (e.g., 210 nm) or ELSD.

-

-

-

Data Analysis:

-

Construct a calibration curve for stearoyl-lactic acid.

-

Determine the concentration of stearoyl-lactic acid remaining at each time point for each pH.

-

Plot the natural logarithm of the concentration versus time to determine the pseudo-first-order degradation rate constant (k) for each pH.

-

Calculate the half-life (t½) for each pH using the formula: t½ = 0.693 / k.

-

Plot the rate constants versus pH to generate a pH-rate profile.

-

Conclusion

This technical guide has summarized the available information on the thermal and pH stability of stearoyl-lactic acid and its salts, SSL and CSL. The provided data indicates that these compounds are thermally stable within the temperature ranges commonly encountered in food and pharmaceutical processing. However, their stability is influenced by pH, with hydrolysis of the ester bond being a key degradation pathway, particularly under strong acidic or alkaline conditions. The detailed experimental protocols provided herein offer a framework for researchers and drug development professionals to conduct their own stability studies, enabling a more precise understanding of how these versatile excipients will perform in their specific formulations and processes. Further research is warranted to generate more comprehensive quantitative data on the degradation kinetics as a function of pH and temperature.

References

A Comprehensive Technical Guide to Stearoyl-Lactic Acid and its Derivatives

This technical guide provides an in-depth overview of stearoyl-lactic acid and its primary salt derivatives, sodium stearoyl lactylate (SSL) and calcium stearoyl lactylate (CSL). Designed for researchers, scientists, and professionals in drug development, this document details their chemical properties, molecular structures, synthesis protocols, and analytical methodologies.

Core Chemical Identity and Properties

Stearoyl-lactic acid is the esterification product of stearic acid and lactic acid. It is most commonly available and utilized in its salt forms, primarily sodium stearoyl lactylate (SSL) and calcium stearoyl lactylate (CSL). These compounds are widely used as emulsifiers and stabilizers in the food, cosmetic, and pharmaceutical industries.[1]

Molecular Structures

The parent compound, stearoyl-lactic acid, consists of a stearic acid molecule linked to one or more lactic acid units via ester bonds. The sodium and calcium salts are formed by neutralizing the carboxylic acid group of the terminal lactic acid.

Stearoyl-Lactic Acid

-

IUPAC Name: 2-(2-octadecanoyloxypropanoyloxy)propanoic acid[2]

-

Molecular Formula: C₂₄H₄₄O₆[2]

-

CAS Number: 14440-80-3[2]

Sodium Stearoyl Lactylate (SSL)

Calcium Stearoyl Lactylate (CSL)

-

IUPAC Name: Calcium bis(2-(2-octadecanoyloxypropanoyloxy)propanoate)[6]

-

Molecular Formula: C₄₈H₈₆CaO₁₂[7]

Physicochemical Properties

The quantitative properties of stearoyl-lactic acid and its salts are summarized in the tables below, providing a comparative overview of their key characteristics.

Table 1: General Properties of Stearoyl-Lactic Acid and its Salts

| Property | Stearoyl-Lactic Acid | Sodium Stearoyl Lactylate (SSL) | Calcium Stearoyl Lactylate (CSL) |

| Molecular Weight ( g/mol ) | 428.6[2] | 450.6[4] | 895.3[7] |

| Appearance | - | Cream-colored powder or brittle solid[3] | Cream-colored powder[6] |

| Solubility | Insoluble in water[9] | Dispersible in warm water; soluble in ethanol and hot oils[3][5] | Slightly soluble in hot water[6][7] |

Table 2: Technical Specifications

| Parameter | Sodium Stearoyl Lactylate (SSL) | Calcium Stearoyl Lactylate (CSL) |

| HLB Value | 10-12[3][5] | 5.1[6] |

| Melting Point (°C) | - | 45[6] |

| Acid Value (mg KOH/g) | 60 - 130[4] | 50 - 130[7] |

| Ester Value (mg KOH/g) | 120 - 190[10] | 125 - 164[8] |

Synthesis and Manufacturing

The synthesis of stearoyl lactylates involves the esterification of stearic acid with lactic acid. Commercial production typically results in a mixture of stearoyl lactylic acids and their polymers, which are then neutralized to form the corresponding salts.[5]

Logical Relationship of Synthesis

The following diagram illustrates the relationship between the reactants and the final products in the synthesis of sodium and calcium stearoyl lactylates.

Experimental Synthesis Protocols

Two primary methods for the laboratory synthesis of stearoyl lactylates are direct esterification and a method involving an acid chloride intermediate.[11]

Protocol 1: Base-Catalyzed Direct Esterification [11]

-

Reactants: Stearic acid and lactic acid.

-

Catalyst: A suitable base catalyst.

-

Procedure:

-

The reactants are combined in a reaction vessel.

-

The mixture is heated under reduced pressure to facilitate the removal of water formed during the esterification.

-

The reaction is continued until the acid value of the mixture becomes constant.

-

The resulting stearoyl-lactic acid is then cooled.

-

-

Neutralization (for SSL):

-

The stearoyl-lactic acid is dissolved in methanol.

-

A calculated amount of alcoholic sodium hydroxide is added dropwise until the phenolphthalein endpoint is reached.

-

The mixture is heated to 60°C for 15 minutes and then cooled.

-

Methanol is removed under reduced pressure.

-

The product is washed with warm water to remove excess alkali, followed by crystallization at 5°C and vacuum drying.

-

Protocol 2: Esterification via Acid Chloride Intermediate [11]

-

Reactants: Lactic acid and stearoyl chloride.

-

Procedure:

-

Stearoyl chloride dissolved in ethyl acetate is added dropwise to cold lactic acid over 30 minutes, with a gradual temperature increase to 70°C.

-

The reaction mixture is stirred at a constant temperature for one hour.

-

The subsequent neutralization to form the salt follows a similar procedure as in Protocol 1.

-

Experimental Workflow for Sodium Stearoyl Lactylate Synthesis

The following diagram outlines the key steps in the synthesis of Sodium Stearoyl Lactylate.

Analytical Methods

The analysis of stearoyl lactylates is crucial for quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two common techniques employed for their determination in various matrices.[12]

A study by Kubota et al. (2012) utilized Thin Layer Chromatography (TLC) and Liquid Chromatography with Mass Spectrometry (LC-MS) to identify and quantify the components of commercial SSL. The analysis revealed the composition to be approximately 8.4% lactic acid, 15% stearic acid, 57% stearoyl lactate (SL), and 13% stearoyl-2-lactylate (SLL).[13]

For quantitative analysis, methods often involve saponification of the stearoyl lactylate followed by derivatization of the liberated lactic acid for detection by HPLC.[14]

Applications in Research and Development

While extensively used in the food and cosmetic industries, the emulsifying and stabilizing properties of stearoyl lactylates present potential for applications in drug delivery systems.[1] Their ability to form stable emulsions could be leveraged for the formulation of poorly water-soluble drugs. Further research is warranted to explore their biocompatibility and efficacy in various drug delivery contexts. At present, there is limited literature available on the specific signaling pathways modulated by stearoyl-lactic acid or its derivatives.

References

- 1. SODIUM STEAROYL LACTYLATE - Ataman Kimya [atamanchemicals.com]

- 2. Stearoyl lactylate | C24H44O6 | CID 22038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sodium stearoyl lactylate - Wikipedia [en.wikipedia.org]

- 4. Sodium Stearoyl Lactylate | C24H43NaO6 | CID 23671849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. SODIUM STEAROYL-2-LACTYLATE - Ataman Kimya [atamanchemicals.com]

- 6. Calcium stearoyl-2-lactylate - Wikipedia [en.wikipedia.org]

- 7. Calcium stearoyl-2-lactylate | C48H86CaO12 | CID 22037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. savannahgoa.com [savannahgoa.com]

- 9. stearoyl lactylic acid [flavscents.com]

- 10. dairychi.com [dairychi.com]

- 11. issstindian.org [issstindian.org]

- 12. High-performance liquid chromatography and gas chromatography to set the analysis method of stearoyl lactylate, a food emulsifier - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [LC-MS analysis of commercial sodium stearoyl lactylate components] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Determination of sodium stearoyl lactylates in foods using HPLC after derivatization with 2-nitrophenyl hydrazine [jstage.jst.go.jp]

A Comprehensive Technical Review of Stearoyl-Lactic Acid and its Salts: Applications in Drug Delivery, Food, and Cosmetics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of the applications of stearoyl-lactic acid and its corresponding salts, sodium stearoyl lactylate (SSL) and calcium stearoyl lactylate (CSL). This document delves into their versatile roles as emulsifiers, stabilizers, and conditioning agents across the pharmaceutical, food, and cosmetic industries. Particular emphasis is placed on their emerging potential in novel drug delivery systems. This guide offers detailed experimental protocols, quantitative data summaries, and visual workflows to support researchers and professionals in leveraging the unique properties of these compounds.

Introduction to Stearoyl-Lactic Acid and its Salts

Stearoyl-lactic acid is an ester formed from the reaction of stearic acid, a long-chain saturated fatty acid, and lactic acid. It is most commonly utilized in its salt forms, sodium stearoyl lactylate (SSL) and calcium stearoyl lactylate (CSL), which are produced by the esterification of stearic acid with lactic acid, followed by neutralization with sodium hydroxide or calcium hydroxide, respectively.[1][2] These compounds are valued for their amphiphilic nature, possessing both a lipophilic stearoyl group and a hydrophilic lactyl group, making them effective surface-active agents.

SSL and CSL are widely recognized as safe for consumption and topical use, with approvals from regulatory bodies such as the U.S. Food and Drug Administration (FDA).[2] Their biocompatibility and biodegradability make them attractive excipients in various formulations.

Applications in the Food Industry

SSL and CSL are extensively used in the food industry, primarily in baked goods, as dough conditioners and crumb softeners.[1] They improve dough strength, enhance texture, and increase the volume of bread and other baked products.[3] Their emulsifying properties also find use in a wide range of other food products.

Quantitative Data on Food Applications

The following table summarizes the quantitative effects of sodium stearoyl lactylate (SSL) on bread quality.

| Parameter | SSL Concentration (%) | Observation | Reference(s) |

| Optimal Dosage for Crisp Bread | 0.3 | Promoted a tighter dough structure and significantly improved bread quality. | [4] |

| Emulsifying Capacity | N/A (Synthesized SSL) | 34.85% | [3] |

| Solubility | N/A (Synthesized SSL) | 48.75% | [3] |

Applications in the Cosmetics Industry

In the cosmetics and personal care sector, SSL is valued for its emulsifying, moisturizing, and conditioning properties.[5] It is a common ingredient in creams, lotions, cleansers, and hair care products, where it helps to stabilize oil-in-water emulsions, improve texture, and provide a soft, smooth feel to the skin and hair.[5]

Functional Roles in Cosmetic Formulations

-

Emulsifier and Stabilizer: SSL helps to blend oil and water-based ingredients, ensuring the consistency and stability of products like creams and lotions.[5]

-

Conditioning Agent: It imparts a soft and healthy feel to both skin and hair.[5]

-

Foam Booster: In cleansing products, SSL can enhance the foaming characteristics.[5]

-

Texture Enhancer: It contributes to a smooth and creamy texture in various cosmetic formulations.[5]

-

Enhanced Absorption: SSL can improve the absorption of other active ingredients in a formulation.[5]

The typical usage level of SSL in cosmetic formulations ranges from 3% to 20%.[5]

Emerging Applications in Drug Delivery

The biocompatible and surface-active properties of stearoyl-lactic acid and its derivatives make them promising candidates for various drug delivery applications. While research in this area is still emerging, their potential as excipients in oral and topical drug delivery systems is being explored.

Solid Lipid Nanoparticles (SLNs)

Solid lipid nanoparticles (SLNs) are colloidal carriers for lipophilic drugs. While many studies have focused on using stearic acid for SLN preparation, the principles can be extended to stearoyl-lactic acid-based lipids.[4][6] The inclusion of the lactyl group could potentially modify the drug loading and release characteristics. The general workflow for preparing SLNs is depicted below.

Stearoyl-L-Carnitine for Targeted Drug Delivery

A notable application in drug delivery involves the synthesis of stearoyl-l-carnitine, which can be incorporated into drug delivery systems for targeted therapy. A study on L-carnitine conjugated chitosan-stearic acid polymeric micelles for the oral delivery of paclitaxel demonstrated the potential of stearoyl moieties in enhancing drug bioavailability.[7][8] While this study used a stearic acid conjugate, the principle of using a stearoyl group for lipophilic core formation is relevant.

The following table summarizes the quantitative data from the study on paclitaxel-loaded micelles.

| Parameter | Value | Reference(s) |

| Particle Size | 157.1 ± 5.2 nm | [7] |

| Drug Loading Capacity | 15.96 ± 0.20 wt% | [7] |

| Critical Micelle Concentration | 14.31 ± 0.21 µg/ml | [7] |

| Relative Bioavailability of Paclitaxel | 165.8% (compared to commercial formulation) | [7] |

Transdermal Drug Delivery

Stearoyl lactylates have the potential to act as penetration enhancers in transdermal drug delivery systems. Their amphiphilic nature allows them to interact with the lipids of the stratum corneum, potentially disrupting its barrier function and facilitating the permeation of drugs through the skin. The mechanism of action likely involves increasing the fluidity of the lipid bilayers in the stratum corneum.[9]

Interaction with Signaling Pathways

Currently, there is a lack of direct evidence in the scientific literature detailing the interaction of stearoyl-lactic acid or its salts with specific cellular signaling pathways. However, studies on its constituent fatty acid, stearic acid, have shown that it can influence signaling cascades. For instance, saturated fatty acids like stearic acid have been reported to activate Toll-like receptor 4 (TLR4) signaling, linking nutritional signals with innate immunity.[10][11] It is plausible that stearoyl-lactic acid, upon metabolic breakdown, could release stearic acid, which might then exert effects on such pathways. Further research is required to elucidate any direct signaling roles of intact stearoyl-lactic acid.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and characterization of stearoyl-lactic acid derivatives.

Synthesis of Stearoyl Lactylates (SL)

Two primary methods for the synthesis of stearoyl lactylates are direct esterification and a method involving an acid chloride intermediate.[12]

Method 1: Base-Catalyzed Direct Esterification [12]

-

Combine lactic acid and stearic acid in a reaction vessel.

-

Add a suitable base catalyst.

-

Heat the mixture under reduced pressure to drive the condensation reaction and remove water.

-

Continue heating until the acid value of the reaction mixture becomes constant.

-

Cool the resulting solid product, stearoyl lactylate (SL).

-

Remove volatile components under reduced pressure.

Method 2: Esterification using an Acid Chloride Intermediate [12]

-

To cold lactic acid, slowly add stearoyl chloride dissolved in ethyl acetate over a period of 30 minutes, with a gradual increase in temperature to 70°C.

-

Stir the reaction mixture at a constant temperature for one hour.

-

Apply a vacuum to remove the liberated HCl gas until bubbling ceases.

-

Refrigerate the resulting product for 10 hours.

-

Wash the product thoroughly with warm distilled water and dry it in a vacuum desiccator.

Preparation of Sodium Stearoyl Lactylate (SSL)

The following protocol describes the neutralization of stearoyl lactylate to form its sodium salt.[12]

-

Dissolve the synthesized stearoyl lactylate (0.1 mol) in 300 mL of methanol to create an alcoholic solution.

-

Slowly add a calculated amount of alcoholic sodium hydroxide dropwise until the phenolphthalein indicator endpoint is reached.

-

Heat the reaction mixture at 60°C for an additional 15 minutes.

-

Cool the mixture to room temperature.

-

Remove the methanol under reduced pressure.

-

Wash the product with warm water twice to remove any excess alkali.

-

Crystallize the sodium stearoyl lactylate at 5°C and dry it under vacuum.

Characterization of Stearoyl Lactylates and their Formulations

Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal properties of the material, such as melting point and crystallinity.

-

Accurately weigh 5-10 mg of the sample into an aluminum DSC pan and seal it.

-

Place an empty sealed pan in the reference position of the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 200°C) under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature to obtain the DSC thermogram.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the synthesized compound and to confirm the esterification.

-

Mix a small amount of the sample with potassium bromide (KBr) and press it into a pellet.

-

Alternatively, place a small amount of the sample directly on the ATR crystal.

-

Record the infrared spectrum over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

-

Analyze the resulting spectrum for characteristic peaks corresponding to ester carbonyl groups, hydroxyl groups, and hydrocarbon chains.

Particle Size and Zeta Potential Analysis

For nanoformulations like SLNs or nanoemulsions, particle size and zeta potential are critical parameters.

-

Dilute the nanoparticle suspension with deionized water to an appropriate concentration.

-

Perform particle size analysis using dynamic light scattering (DLS).

-

Measure the electrophoretic mobility of the particles to determine the zeta potential, which indicates the surface charge and stability of the formulation.

Conclusion

Stearoyl-lactic acid and its salts, SSL and CSL, are versatile and biocompatible compounds with well-established applications in the food and cosmetic industries. Their unique properties as emulsifiers, stabilizers, and conditioning agents have made them invaluable in a wide range of products. The emerging research into their use in drug delivery, particularly in the formation of solid lipid nanoparticles and as penetration enhancers, highlights their significant potential for the pharmaceutical industry. While further research is needed to fully elucidate their mechanisms of action in drug delivery and their potential interactions with biological systems, the existing body of knowledge provides a strong foundation for their continued and expanded use. This technical guide serves as a comprehensive resource for scientists and researchers looking to explore and utilize the multifaceted applications of stearoyl-lactic acid and its derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Current and potential applications of simultaneous DSC-FTIR microspectroscopy for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. entegris.com [entegris.com]

- 4. researchgate.net [researchgate.net]

- 5. Preparation, Characterization and Applications of Nanoemulsions: An Insight | Semantic Scholar [semanticscholar.org]

- 6. rroij.com [rroij.com]

- 7. Chemical Penetration Enhancers for Transdermal Drug Delivery Systems [utoronto.scholaris.ca]

- 8. researchgate.net [researchgate.net]

- 9. Membrane fluidity properties of lipid-coated polylactic acid nanoparticles - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 10. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Role of Oral Controlled Release Matrix Tablets in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. issstindian.org [issstindian.org]

The Role of Stearoyl-Lactic Acid Derivatives in Enhancing the Bioavailability of Poorly Soluble Drugs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The challenge of poor aqueous solubility remains a significant hurdle in modern drug development, with a substantial portion of new chemical entities exhibiting this characteristic, leading to low and variable oral bioavailability.[1][2] This guide explores the application of stearoyl-lactic acid and its pharmaceutically accepted salts, such as Sodium Stearoyl Lactylate (SSL), as effective excipients in formulating advanced drug delivery systems to overcome these challenges. By acting as a potent emulsifier and stabilizer, SSL facilitates the creation of lipid-based formulations like Solid Lipid Nanoparticles (SLNs) and Self-Microemulsifying Drug Delivery Systems (SMEDDS), which can significantly enhance the dissolution and subsequent absorption of lipophilic drugs.

Mechanism of Action: How Stearoyl-Lactylates Enhance Bioavailability

Sodium Stearoyl Lactylate (SSL) is an anionic surfactant synthesized from stearic acid and lactic acid.[3][4] Its structure comprises a lipophilic stearoyl group and a hydrophilic lactylate group, giving it an amphipathic nature. With a Hydrophilic-Lipophilic Balance (HLB) value between 10-12, SSL is particularly effective at forming and stabilizing oil-in-water emulsions.[3]

When incorporated into lipid-based drug delivery systems, SSL enhances bioavailability through several key mechanisms:

-

Improved Solubilization: SSL helps to dissolve the poorly soluble drug within the lipid matrix of the formulation.

-

Formation of Stable Nanosystems: As a primary emulsifier, SSL facilitates the production of nanoparticles (in SLNs) or fine oil droplets (in SMEDDS) upon dispersion in gastrointestinal fluids. This process creates a vastly increased surface area for the drug to be released and absorbed.[5]

-

Inhibition of Precipitation: By forming a stable emulsion, SSL prevents the drug from precipitating out of solution in the aqueous environment of the gut.

-

Enhanced Permeation: The surfactant properties of SSL can fluidize the cell membranes of the intestinal epithelium, transiently increasing their permeability and facilitating drug absorption.

-

Lymphatic Pathway Absorption: Lipid-based delivery systems can promote absorption through the intestinal lymphatic system, which bypasses the portal circulation and thus reduces first-pass metabolism in the liver—a major cause of low bioavailability for many drugs.[6]

The diagram below illustrates the general mechanism by which SSL enhances drug bioavailability through the formation of a Solid Lipid Nanoparticle (SLN).

References

- 1. 25383-99-7 CAS MSDS (SODIUM STEAROYL LACTYLATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Sodium stearoyl lactylate - Wikipedia [en.wikipedia.org]

- 4. Sodium Stearoyl Lactylate - Descrizione [tiiips.com]

- 5. sphinxsai.com [sphinxsai.com]

- 6. researchgate.net [researchgate.net]

Stearoyl-Lactic Acid in Drug Delivery Systems: A Technical Guide

Introduction